6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Catalog No.
S786876
CAS No.
96225-96-6
M.F
C9H15N5
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

CAS Number

96225-96-6

Product Name

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

IUPAC Name

6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12)

InChI Key

NBVLAXUVAVBGGR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=NC(=C2)N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)N

Synthesis and Characterization:

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, also known as N-[4-(pyrimidin-4-ylamino)piperazin-1-yl]methane, is a heterocyclic compound synthesized through various documented methods. These methods often involve the reaction of a pyrimidine derivative with a substituted piperazine, with variations in specific reagents and reaction conditions [, ].

Potential Biological Activities:

Research suggests that 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine might possess various biological activities, although its specific mechanisms and therapeutic potential are still under investigation. Some studies have explored its:

  • Kinase inhibitory properties: The compound has been evaluated for its ability to inhibit specific kinases, enzymes involved in various cellular processes. Studies have reported potential inhibitory activity against kinases like JAK3 and FLT3, which are implicated in certain cancers [, ].
  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine against various bacterial and fungal strains. However, further research is needed to confirm its efficacy and potential mechanisms of action [].

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound characterized by its pyrimidine ring structure substituted with a 4-methylpiperazine moiety. The molecular formula is C10H14N4C_{10}H_{14}N_{4}, and it features a pyrimidine ring at position 4, which is critical for its biological activity. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.

The synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine typically involves nucleophilic aromatic substitution reactions. For example, the reaction of 4-chloropyrimidine derivatives with 4-methylpiperazine can yield the desired product under appropriate conditions. The reaction may proceed via the following general pathway:

  • Nucleophilic Attack: The nitrogen atom in 4-methylpiperazine attacks the carbon atom of the chloropyrimidine ring.
  • Elimination: Chloride ion is eliminated, leading to the formation of the substituted pyrimidine.
  • Rearrangement: Further reactions may involve rearrangements or deprotonation steps to stabilize the final product.

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Research indicates that it may act on pathways related to cancer and other diseases by inhibiting specific kinases or receptors involved in cellular signaling. For instance, structure-activity relationship studies suggest that modifications on the piperazine or pyrimidine rings can enhance its potency against various targets, including kinases involved in cell proliferation and survival .

The synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: As mentioned earlier, this method involves reacting 4-chloropyrimidine with 4-methylpiperazine in a suitable solvent (e.g., dimethylformamide) under heat.
  • Microwave-Assisted Synthesis: This modern approach can enhance reaction rates and yields by applying microwave irradiation during the synthesis process.
  • Multi-Step Synthesis: Starting from simpler precursors, multi-step synthetic routes involving intermediate compounds can also lead to the final product.

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases, particularly cancers and neurodegenerative disorders.
  • Research: It serves as a tool compound in biological studies to elucidate pathways involving kinases and other molecular targets.

Interaction studies have shown that 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine interacts with various biological targets, leading to inhibition of enzymatic activity. These studies often utilize techniques such as:

  • Binding Affinity Assays: To determine how strongly the compound binds to its target.
  • Cell Viability Assays: To assess the impact of the compound on cell survival and proliferation.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, each exhibiting unique properties:

Compound NameStructureUnique Features
2-(4-Methylpiperazin-1-yl)pyrimidin-5-aminesStructureDifferent substitution patterns leading to varied biological activity .
6-(Piperidin-1-yl)pyrimidin-4-aminesStructureLacks methyl group on piperazine; may exhibit different pharmacokinetics .
5-(Methylthio)pyrimidine derivativesStructureIncorporation of sulfur leads to different reactivity profiles .

These compounds highlight the versatility of pyrimidine derivatives in medicinal chemistry while underscoring the unique positioning of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine within this class due to its specific substituents that influence both binding affinity and biological activity.

XLogP3

0.1

Wikipedia

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Dates

Modify: 2023-08-15

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